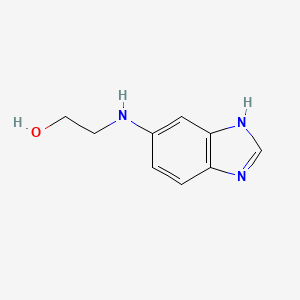
(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a propionamido group, and a tetrahydrobenzothiazole ring. The presence of deuterium (d3) in its structure makes it particularly interesting for research purposes.
Aplicaciones Científicas De Investigación
(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives, such as (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, have been shown to interact with a variety of molecular targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological activities and medicinal applications.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, benzothiazole derivatives can inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of the cell . The exact mode of action of this compound is still under investigation.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting DNA gyrase, it can interfere with DNA replication. By inhibiting enzymes like MurB, it can disrupt the synthesis of bacterial cell walls . The downstream effects of these disruptions can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.
Pharmacokinetics
The pharmacokinetics of this compound, like other benzothiazole derivatives, would involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, its concentration in the body over time, and its ultimate elimination . .
Result of Action
The result of the compound’s action is primarily the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes this compound a potential candidate for the development of new antibacterial drugs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect can be influenced by the genetic makeup of the individual, their overall health status, and other individual-specific factors .
Análisis Bioquímico
Biochemical Properties
(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of BCL-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway . This interaction disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . This modulation of gene expression and cell signaling pathways ultimately leads to the inhibition of cancer cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the BH3 binding groove of BCL-2 family proteins, inhibiting their anti-apoptotic function . This inhibition triggers the release of cytochrome c from mitochondria, activating the caspase cascade and leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that it maintains its apoptotic effects on cancer cells, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cellular metabolism. For instance, it affects the metabolic flux by altering the levels of key metabolites involved in the apoptotic pathway . These interactions contribute to its overall biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cancer cells, where it accumulates and exerts its apoptotic effects . The compound’s localization and accumulation are critical for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized to the mitochondria, where it interacts with BCL-2 family proteins and induces apoptosis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzothiazole Ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound under acidic or basic conditions.
Introduction of the Propionamido Group: The propionamido group can be introduced through an acylation reaction using propionyl chloride or propionic anhydride in the presence of a base like pyridine.
Incorporation of Deuterium: Deuterium can be incorporated into the compound through a deuterium exchange reaction, typically using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The propionamido group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the propionamido group may produce primary amines.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-propionamido-tetrahydrobenzothiazole: Lacks deuterium, making it less stable in certain reactions.
2-Amino-6-acetamido-tetrahydrobenzothiazole: Contains an acetamido group instead of a propionamido group, affecting its reactivity and biological activity.
2-Amino-6-benzamido-tetrahydrobenzothiazole: Contains a benzamido group, which may enhance its hydrophobic interactions with target proteins.
Uniqueness
(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is unique due to the presence of deuterium, which can enhance its stability and alter its reactivity compared to non-deuterated analogs. This makes it particularly valuable for research applications where stability and specific isotopic labeling are important.
Propiedades
IUPAC Name |
N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFOYOFGUBZRY-IVAVZGRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
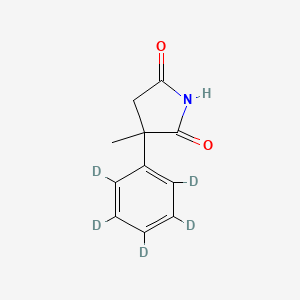
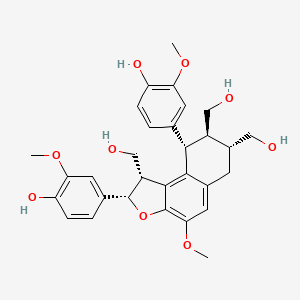
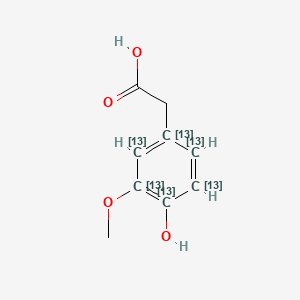

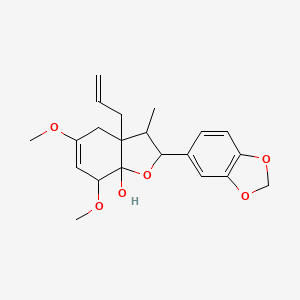
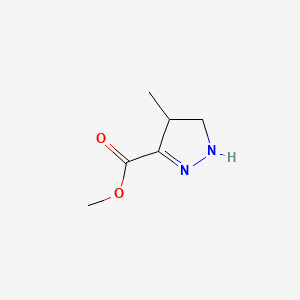
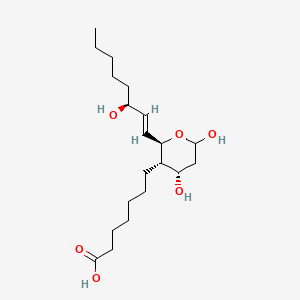
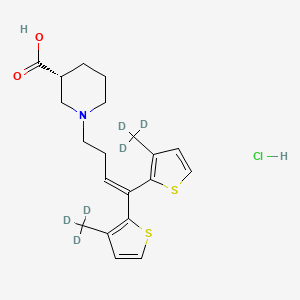
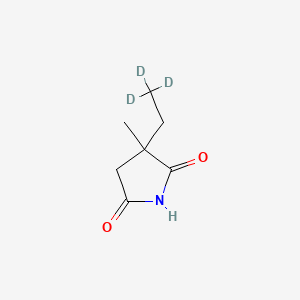
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
